molecular formula C10H9NO5 B1302745 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20197-92-6

6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1302745
CAS No.: 20197-92-6
M. Wt: 223.18 g/mol
InChI Key: SHWCMBUPQTWNES-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound with the molecular formula C10H9NO5. It is known for its unique structure, which includes a benzoxazine ring fused with a dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the reaction of 4,5-dimethoxyisatoic anhydride with suitable reagents under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to induce cyclization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazine compounds .

Scientific Research Applications

6,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The pathways involved often include signal transduction mechanisms and metabolic processes .

Properties

IUPAC Name

6,7-dimethoxy-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)16-9(5)12/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWCMBUPQTWNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374322
Record name 6,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-92-6
Record name 6,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20197-92-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

10.0 g (50.7 mmol) 2-Amino-4,5-dimethoxy-benzoic acid were dissolved in 150 ml tetrahydrofuran. 6.52 g (22.0 mmol) triphosgene were added and the solution was boiled for 3 h. After equilibration to room temperature the reaction mixture was poured on a water/ice mixture. The residue was filtrated and rinsed with methanol.
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10 g
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water ice
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Synthesis routes and methods II

Procedure details

To a mixture of 10.0 g (51.0 mmol) of 4,5-dimethoxyanthranilic acid in 80 mL of 1,4-dioxane was slowly added 100 mL (193 mmol) of a 1.93 molar solution of phosgene in toluene, at room temperature. The mixture was stirred overnight. The mixture was concentrated to yield a residue which was triturated with ethyl acetate-hexane (1:4), filtered, washed with hexane and dried to afford 11.0 g (97.2%) of the 4,5-dimethoxyisatoic anhydride as a gray solid. MS (Cl mode) m/z 206 (M-18, 100%), 224 (M+H, 51%).
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10 g
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reactant
Reaction Step One
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80 mL
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Reaction Step One
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solution
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